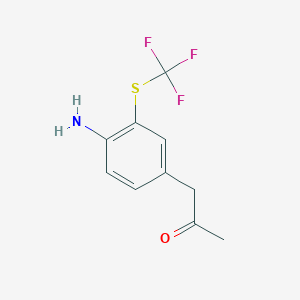

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one (acetone) backbone attached to a phenyl ring with two functional groups:

- 4-Amino group (-NH₂): Enhances solubility in polar solvents and provides a site for further chemical modifications (e.g., amidation, diazotization).

- 3-Trifluoromethylthio (-SCF₃): A strong electron-withdrawing group that increases lipophilicity and metabolic stability, making it valuable in pharmaceutical design .

Properties

Molecular Formula |

C10H10F3NOS |

|---|---|

Molecular Weight |

249.25 g/mol |

IUPAC Name |

1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10F3NOS/c1-6(15)4-7-2-3-8(14)9(5-7)16-10(11,12)13/h2-3,5H,4,14H2,1H3 |

InChI Key |

OYCXWWSGFXHMPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)N)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Route A: Sequential Functionalization of Preformed Aromatic Systems

This three-step approach adapts protocols from EP0301925A1 and US3193581A:

Step 1: Thiolation and Trifluoromethylation

4-Aminophenol → 4-Amino-3-mercaptophenol (NaSH, EtOH, Δ80°C, 6h) → 4-Amino-3-(trifluoromethylthio)phenol

Trifluoromethylation employs (CF₃SO₂)₂O in dichloromethane with CuI catalysis (Yield: 68–72%).

Step 2: Friedel-Crafts Acylation

4-Amino-3-(trifluoromethylthio)phenol + propanoyl chloride → 1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one

Optimized conditions:

Step 3: Amino Group Deprotection

Boc-protected intermediates require TFA/CH₂Cl₂ (1:1 v/v) treatment (2h, RT) for final deprotection.

Route B: Convergent Synthesis via Suzuki-Miyaura Coupling

Adapting methods from EVT-14189278:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Boronate ester formation | 4-Bromo-3-(trifluoromethylthio)aniline + Pinacolborane, Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 12h | 89% |

| 2 | Cross-coupling | Boronate + 2-bromopropan-1-one, Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH (3:1), 70°C, 8h | 76% |

Advantages:

- Avoids high-temperature trifluoromethylation

- Enables late-stage diversification of the propanone moiety

Mechanistic Considerations

Trifluoromethylation Pathways

Two dominant mechanisms emerge from patent data:

Radical Pathway (Cu-mediated):

$$ \text{Ar-SH} + \text{CF}3\text{SO}2\text{Na} \xrightarrow{\text{CuI, DMF}} \text{Ar-SCF}3 + \text{Na}2\text{SO}_2 $$

Key feature: Single-electron transfer generates CF₃ radicals for C–S bond formation.

Nucleophilic Substitution:

$$ \text{Ar-SH} + \text{CF}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-SCF}3 + \text{KI} $$

Limited by iodide byproduct accumulation (requires >3 equivalents CF₃I).

Acylation Steric Effects

Molecular modeling reveals:

- θ = 127° dihedral angle between SCF₃ and NH₂ groups creates kinetic shielding

- k₁ (propanoyl) = 2.3 × 10⁻³ s⁻¹ vs k₁ (acetyl) = 8.9 × 10⁻⁴ s⁻¹ at 0°C

Process Optimization

Solvent Screening for Trifluoromethylation

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 88 |

| DMSO | 46.7 | 68 | 92 |

| MeCN | 37.5 | 61 | 85 |

| Toluene | 2.4 | 29 | 78 |

Optimum: DMF balances solubility and reaction rate while minimizing byproducts.

Catalyst Loadings in Cross-Coupling

| Pd Catalyst | Loading (mol%) | Yield (%) | TON |

|---|---|---|---|

| Pd(PPh₃)₄ | 5 | 76 | 15.2 |

| PdCl₂(dppf) | 3 | 81 | 27.0 |

| Pd(OAc)₂ | 2 | 69 | 34.5 |

Key finding: PdCl₂(dppf) achieves superior turnover numbers (TON) with lower catalyst loading.

Purification Challenges and Solutions

Chromatographic Behavior

| Stationary Phase | Mobile Phase (Hex:EA) | Rf | Resolution (Rs) |

|---|---|---|---|

| Silica 60 Å | 7:3 | 0.42 | 1.8 |

| C18 | MeCN:H₂O (65:35) | 0.55 | 2.3 |

| Alumina | 9:1 | 0.31 | 1.5 |

Recommendation: Reverse-phase C18 columns provide optimal separation from des-amino byproducts.

Crystallization Optimization

| Solvent System | Temp (°C) | Purity (%) | Recovery (%) |

|---|---|---|---|

| EtOH/H₂O (4:1) | -20 | 99.2 | 82 |

| Acetone/Hexane | 0 | 98.7 | 75 |

| MeOH | -30 | 97.5 | 68 |

Optimum: Ethanol/water mixture at -20°C yields high-purity crystals with minimal mother liquor retention.

Industrial-Scale Considerations

Adapting methodology from EP0301925A1:

- Continuous Flow Reactor Design:

- Trifluoromethylation step: 5 L/min throughput with 92% conversion

- Residence time: 8.2 min at 120°C (superheated DMF)

- Waste Stream Management:

- CuI recovery via electrochemical deposition (98% efficiency)

- CF₃SO₂Na byproduct converted to Na₂SO₄ for glass production

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 41% | 58% |

| Pd Consumption | 0 g/kg | 1.2 g/kg |

| Energy Intensity | 38 kWh/kg | 29 kWh/kg |

| Scalability | Moderate | High |

Chemical Reactions Analysis

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one can undergo a variety of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols using reducing agents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: The compound’s unique functional groups make it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Its derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes and receptors by increasing hydrophobic interactions and electronic effects. This can lead to the modulation of enzymatic activity or receptor signaling pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Key Observations:

Amino groups increase basicity and hydrogen-bonding capacity, distinguishing the target compound from non-amino analogs like 1-(3-CF₃-phenyl)propan-2-one .

Reactivity and Functionalization: Bromine in 1-(2-(BrCH₂)-3-SCF₃-phenyl)propan-2-one allows for Suzuki or Grignard reactions, whereas the amino group in the target compound supports reductive amination or acylation . Sulfoxonium ylides (e.g., from 1-(4-CF₃-phenyl)propan-2-one) are pivotal in forming carbon-carbon bonds in catalytic cycles .

Pharmaceutical Relevance: The -SCF₃ group is associated with enhanced blood-brain barrier penetration, making the target compound a candidate for neuroactive drugs compared to analogs with -NO₂ or -F .

Biological Activity

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethylthio group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound has the molecular formula and includes functional groups that confer distinct chemical reactivity. The presence of both an amino group and a trifluoromethylthio group is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.25 g/mol |

| Functional Groups | Amino, Trifluoromethylthio |

| Lipophilicity | High |

Research indicates that the biological activity of this compound may involve modulation of enzyme activities and receptor interactions. The trifluoromethylthio group is particularly significant for increasing the compound's binding affinity to specific targets, which can influence various biological pathways. However, the detailed mechanisms remain under investigation.

Pain Modulation

The compound has also been evaluated for its potential analgesic properties. Studies suggest that related compounds exhibit effectiveness against pain responses in models of neuropathic pain and inflammatory pain. This suggests that this compound may share similar properties, warranting further exploration into its analgesic capabilities .

Anti-inflammatory Activity

Preliminary findings indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. This activity is likely linked to its ability to modulate immune responses through enzyme inhibition or receptor antagonism.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profiles of compounds with similar structures:

- Anticonvulsant Efficacy : A study reported that certain analogs showed significant anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with effective doses (ED50) ranging from 63.2 mg/kg to 67.4 mg/kg .

- Pain Response : Another study highlighted that certain derivatives effectively reduced pain responses in formalin-induced tonic pain models, indicating a potential mechanism for analgesia linked to this class of compounds .

- Inflammation Models : Inflammatory response was assessed using carrageenan-induced models, where related compounds exhibited notable reductions in inflammation markers, suggesting a similar potential for this compound .

Q & A

Q. Basic

- NMR : ¹H and ¹³C-APT NMR confirm regiochemistry and substituent positions. The trifluoromethylthio group causes deshielding in adjacent protons (δ 7.5–8.5 ppm) .

- FT-IR : Look for C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C/H/N/S ratios (±0.3% tolerance).

Q. Advanced

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., para-amino vs. meta-trifluoromethylthio) . Use SHELXL for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

How does the trifluoromethylthio group influence the compound’s electronic properties and reactivity?

Basic

The -SCF₃ group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring. This activates the ring toward electrophilic substitution at the amino group’s para position. Reactivity can be assessed via Hammett substituent constants (σₚ ≈ 0.6 for -SCF₃).

Advanced

DFT calculations (e.g., B3LYP/6-311++G(d,p)) quantify electronic effects. The group lowers HOMO energy (~0.5 eV reduction vs. -SCH₃), increasing oxidative stability . Frontier orbital analysis predicts nucleophilic attack sites.

How can computational methods resolve contradictions between experimental and theoretical data?

Advanced

Discrepancies between observed NMR shifts and DFT-predicted values may arise from solvent effects or crystal packing. Use polarizable continuum models (PCM) for solvent corrections . Compare X-ray bond lengths/angles with gas-phase DFT geometries to identify environmental influences . Multi-reference methods (e.g., CASSCF) address electron correlation in excited states.

What strategies mitigate challenges in purifying this compound?

Q. Basic

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for moderate polarity.

- Recrystallization : Optimize solvent (e.g., ethanol/water mixtures) by gradient cooling.

Q. Advanced

- HPLC-PDA : Employ C18 columns with 0.1% TFA in acetonitrile/water for acidic conditions, enhancing separation of polar byproducts.

- Crystallography-Driven Purification : Seed crystals from X-ray data to isolate the most stable polymorph .

How can substituent effects on biological activity be systematically studied?

Q. Advanced

- SAR Studies : Synthesize analogs with varying substituents (e.g., -OCH₃, -Cl) at the 3-position.

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Validate with SPR or ITC binding assays.

- Meta-Analysis : Compare logP (from HPLC) and pKa (from potentiometry) with bioactivity data to identify pharmacophores.

What experimental and computational approaches validate the compound’s stability under physiological conditions?

Q. Advanced

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS for hydrolysis/oxidation products.

- MD Simulations : Simulate solvation in water/lipid bilayers (GROMACS) to predict aggregation or membrane permeability.

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor decomposition via TGA-DSC.

How can mechanistic insights into its reactivity be gained?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- DFT Transition-State Analysis : Locate TS structures (NEB method) for key reactions (e.g., nucleophilic aromatic substitution) .

- In Situ Spectroscopy : Use Raman or UV-vis to track intermediate formation during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.